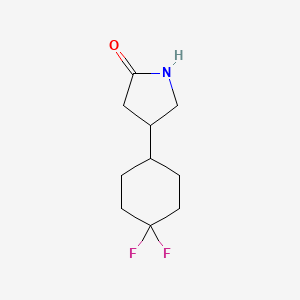
4-(4,4-Difluorocyclohexyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,4-Difluorocyclohexyl)pyrrolidin-2-one is a fluorinated organic compound It is characterized by the presence of a pyrrolidin-2-one ring substituted with a 4,4-difluorocyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluorocyclohexyl)pyrrolidin-2-one typically involves the following steps:
Formation of the 4,4-Difluorocyclohexyl Group: This can be achieved through the fluorination of cyclohexane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling with Pyrrolidin-2-one: The 4,4-difluorocyclohexyl group is then coupled with pyrrolidin-2-one using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Fluorination: Utilizing continuous flow reactors for the fluorination step to ensure consistent quality and yield.
Automated Coupling Reactions: Employing automated systems for the coupling reaction to enhance efficiency and reduce human error.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4,4-Difluorocyclohexyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclohexyl derivatives.
Applications De Recherche Scientifique
4-(4,4-Difluorocyclohexyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism of action of 4-(4,4-Difluorocyclohexyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4,4-Difluorocyclohexyl)morpholine
- 4-(4,4-Difluorocyclohexyl)piperidine
- 4-(4,4-Difluorocyclohexyl)tetrahydrofuran
Uniqueness
4-(4,4-Difluorocyclohexyl)pyrrolidin-2-one is unique due to its specific combination of a pyrrolidin-2-one ring and a 4,4-difluorocyclohexyl group. This structural arrangement imparts distinct physicochemical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H15F2NO |
|---|---|
Poids moléculaire |
203.23 g/mol |
Nom IUPAC |
4-(4,4-difluorocyclohexyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H15F2NO/c11-10(12)3-1-7(2-4-10)8-5-9(14)13-6-8/h7-8H,1-6H2,(H,13,14) |
Clé InChI |
RRPRNAXMTWGSSU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C2CC(=O)NC2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















